4-[2-(Ethanesulfonyl)phenoxy]aniline
Overview
Description
4-[2-(Ethanesulfonyl)phenoxy]aniline is an organic compound with the molecular formula C14H15NO3S and a molecular weight of 277.34 g/mol . This compound is characterized by the presence of an aniline group substituted with a phenoxy group that is further substituted with an ethanesulfonyl group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[2-(Ethanesulfonyl)phenoxy]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 4-aminophenol.
Etherification: 4-aminophenol reacts with 2-chloroethanesulfonyl chloride in the presence of a base to form this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
4-[2-(Ethanesulfonyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(Ethanesulfonyl)phenoxy]aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Ethanesulfonyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
4-[2-(Ethanesulfonyl)phenoxy]aniline can be compared with other similar compounds, such as:
4-[2-(Methylsulfonyl)phenoxy]aniline: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
4-[2-(Ethanesulfonyl)phenoxy]benzene: Lacks the aniline group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2-ethylsulfonylphenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-2-19(16,17)14-6-4-3-5-13(14)18-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLGIFBQBIGGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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